molecular formula C5H7ClINS B6608123 1-(5-iodothiophen-2-yl)methanamine hydrochloride CAS No. 2839156-47-5

1-(5-iodothiophen-2-yl)methanamine hydrochloride

Cat. No.: B6608123
CAS No.: 2839156-47-5
M. Wt: 275.54 g/mol
InChI Key: AEYUAUJLLYHYEO-UHFFFAOYSA-N
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Description

1-(5-Iodothiophen-2-yl)methanamine hydrochloride is a halogenated thiophene derivative featuring an iodine substituent at the 5-position of the thiophene ring and a primary amine group linked via a methylene bridge. The hydrochloride salt enhances its stability and solubility for pharmaceutical and synthetic applications.

Properties

IUPAC Name

(5-iodothiophen-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYUAUJLLYHYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClINS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-iodothiophen-2-yl)methanamine hydrochloride typically involves the iodination of thiophene followed by the introduction of the methanamine group. One common synthetic route includes the following steps:

    Iodination of Thiophene: Thiophene is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the thiophene ring.

    Formation of Methanamine Group: The iodinated thiophene is then reacted with formaldehyde and ammonia or a primary amine to form the methanamine group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Iodothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Iodothiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-iodothiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the amine group allows for specific interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Key Differentiators of 1-(5-Iodothiophen-2-yl)methanamine Hydrochloride

  • Stability : Hydrochloride salt improves stability over freebase analogs, as seen in related compounds .
  • Synthetic Flexibility : The primary amine allows for further functionalization, similar to cyclopropylmethylamines .

Biological Activity

1-(5-Iodothiophen-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies, supported by diverse sources.

Chemical Structure

The chemical structure of 1-(5-iodothiophen-2-yl)methanamine hydrochloride can be represented as follows:

  • Molecular Formula : C9_{9}H9_{9}ClN1_{1}S1_{1}
  • Molecular Weight : 215.69 g/mol

Research indicates that 1-(5-iodothiophen-2-yl)methanamine hydrochloride interacts with various biological targets, potentially affecting neurotransmitter systems and exhibiting antimicrobial properties. Its structural features suggest that it may act as a modulator of certain enzymes and receptors.

Antimicrobial Activity

Studies have shown that compounds similar to 1-(5-iodothiophen-2-yl)methanamine hydrochloride exhibit significant antimicrobial activity against various pathogens. For instance, related thiophene derivatives have been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating promising Minimum Inhibitory Concentration (MIC) values.

CompoundMIC (µg/mL)Target Organism
Compound A50E. coli
Compound B30S. aureus
1-(5-Iodothiophen-2-yl)methanamine hydrochlorideTBDTBD

Cytotoxicity Studies

Cytotoxicity assays on cell lines such as HeLa and A549 have been conducted to assess the safety profile of the compound. Preliminary findings suggest that while some derivatives show low cytotoxicity at therapeutic concentrations, further studies are needed to establish a comprehensive safety profile.

Cell LineConcentration (µM)Viability (%)
HeLa0100
HeLa1085
A5490100
A5491080

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into their pharmacological potential:

  • Case Study on Antimicrobial Efficacy : A study assessed the antimicrobial properties of thiophene derivatives, including structural analogs of 1-(5-iodothiophen-2-yl)methanamine hydrochloride. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting the compound's potential as an antimicrobial agent.
  • Case Study on Cytotoxic Effects : Research involving the evaluation of cytotoxic effects on cancer cell lines demonstrated that certain thiophene derivatives could inhibit cell proliferation without inducing significant cytotoxicity, suggesting a selective action mechanism that warrants further investigation.

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